Cas no 68636-49-7 (1-(4’-Aminobenzyl)thiocellobiose)

1-(4’-Aminobenzyl)thiocellobiose is a chemically modified cellobiose derivative featuring a 4-aminobenzyl thioether linkage at the anomeric position. This compound is primarily utilized in glycobiology research as a substrate or intermediate for enzymatic studies, particularly in investigations involving β-glucosidases and other carbohydrate-active enzymes. The presence of the aminobenzyl group enhances solubility in aqueous and organic solvents, facilitating its use in conjugation reactions for labeling or immobilization purposes. Its thioglycosidic bond offers increased stability against enzymatic hydrolysis compared to native cellobiose, making it a valuable tool for mechanistic studies. The compound is suitable for applications in synthetic glycochemistry and the development of glycosidase inhibitors.
1-(4’-Aminobenzyl)thiocellobiose structure
68636-49-7 structure
Product Name:1-(4’-Aminobenzyl)thiocellobiose
CAS No:68636-49-7
MF:C18H27NO10S
MW:449.472685098648
CID:971676
PubChem ID:90474863
Update Time:2025-10-29

1-(4’-Aminobenzyl)thiocellobiose Chemical and Physical Properties

Names and Identifiers

    • 4-Aminophenylb-D-thiocellobiose
    • 1-[(4’-Aminobenzyl)thio]cellobiose
    • 3,3',3'',3'''-(Ethane-1,2-diyldinitrilo)tetrakis[N-(2-aminoethyl)propanamide] (non-preferred name)
    • N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxo-propyl]-[2-[bis[3-(2-aminoethylamino)-3-oxo-propyl]amino]ethyl]amino]propanamide
    • N,N,N',N'-tetrakis[2-(2-aminoethylaminocarbonyl)ethyl]ethylenediamine
    • W-203526
    • 4-Aminophenyl b-D-thiocellobiose
    • 68636-49-7
    • 1-[(4'-Aminobenzyl)thio]cellobiose
    • (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • APTC
    • (4-Aminophenyl)methyl 4-O-beta-D-glucopyranosyl-1-thio-beta-D-glucopyranoside
    • 1-(4’-Aminobenzyl)thiocellobiose
    • Inchi: 1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18?/m1/s1
    • InChI Key: RIQWCPMDWZXHSW-DRDIBAPWSA-N
    • SMILES: S(C1C=CC(=CC=1)N)C1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O

Computed Properties

  • Exact Mass: 449.13600
  • Monoisotopic Mass: 449.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 221A^2
  • XLogP3: -2.5

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 798.9±60.0 °C at 760 mmHg
  • Flash Point: 437.0±32.9 °C
  • PSA: 220.62000
  • LogP: -2.43380
  • Vapor Pressure: 0.0±3.0 mmHg at 25°C

1-(4’-Aminobenzyl)thiocellobiose Security Information

1-(4’-Aminobenzyl)thiocellobiose Pricemore >>

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(CAS:68636-49-7)4-Aminophenyl-beta-D-thiocellobiose
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Purity:97%
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1-(4’-Aminobenzyl)thiocellobiose Related Literature

Additional information on 1-(4’-Aminobenzyl)thiocellobiose

Recent Advances in the Study of 1-(4’-Aminobenzyl)thiocellobiose (CAS: 68636-49-7) in Chemical Biology and Pharmaceutical Research

1-(4’-Aminobenzyl)thiocellobiose (CAS: 68636-49-7) is a chemically modified cellobiose derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by the introduction of an aminobenzyl thioether group at the reducing end of cellobiose, exhibits unique biochemical properties that make it a valuable tool for studying carbohydrate-protein interactions and developing novel therapeutics. Recent studies have focused on its role as a substrate analog, inhibitor, and probe in various enzymatic and cellular processes.

A key area of research involves the use of 1-(4’-Aminobenzyl)thiocellobiose as a mechanistic probe for glycoside hydrolases, particularly cellulases. The compound's thioglycosidic linkage provides resistance to enzymatic hydrolysis while maintaining structural similarity to natural substrates, allowing researchers to investigate enzyme-substrate interactions and transition state analogs. Recent crystallographic studies have revealed detailed binding modes of this compound with various cellulases, providing insights into enzyme mechanism and aiding in the rational design of more efficient biocatalysts for biomass conversion.

In pharmaceutical applications, 1-(4’-Aminobenzyl)thiocellobiose has shown promise as a scaffold for drug development. The presence of the aminobenzyl group allows for facile conjugation with various pharmacophores, creating targeted drug delivery systems. Recent work has demonstrated its potential in developing carbohydrate-based therapeutics for diseases involving carbohydrate recognition, such as certain cancers and inflammatory disorders. The compound's ability to modulate cell-surface carbohydrate interactions makes it particularly interesting for immunotherapy applications.

Synthetic methodologies for 1-(4’-Aminobenzyl)thiocellobiose have also seen significant advancements. Recent publications describe improved routes for its preparation with higher yields and better stereocontrol. These developments have facilitated broader accessibility of the compound for research purposes. Additionally, novel analytical techniques, including advanced NMR spectroscopy and mass spectrometry methods, have been employed to characterize this compound and its derivatives with unprecedented precision.

Looking forward, research on 1-(4’-Aminobenzyl)thiocellobiose is expected to expand into new areas such as glycobiology, materials science, and nanotechnology. Its unique combination of carbohydrate structure and modifiable functional groups positions it as a versatile building block for diverse applications. Current challenges include improving its metabolic stability and understanding its pharmacokinetic properties, which are active areas of investigation in several research groups worldwide.

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(CAS:68636-49-7)4-Aminophenyl-beta-D-thiocellobiose
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